5(4H)-Oxazolone

Description

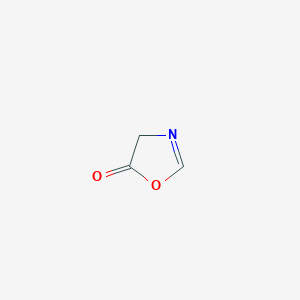

Structure

3D Structure

Properties

IUPAC Name |

4H-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-1-4-2-6-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANDTMGGYNCQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50487428 | |

| Record name | 5(4H)-Oxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-24-5 | |

| Record name | 5(4H)-Oxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5(4H)-Oxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 4-Substituted-2-Phenyloxazol-5(4H)-ones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate the selection of optimal synthetic strategies. Furthermore, it visualizes key synthetic workflows and relevant biological signaling pathways to provide a deeper understanding of the context and application of these compounds.

Core Synthetic Methodologies

The synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones, also known as azlactones, is predominantly achieved through the Erlenmeyer-Plöchl reaction. However, variations and other methods have been developed to improve yields, reduce reaction times, and employ greener chemical processes.

The Erlenmeyer-Plöchl Reaction

The classical Erlenmeyer-Plöchl reaction involves the condensation of an N-acylglycine, most commonly hippuric acid (N-benzoylglycine), with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base, such as sodium acetate (B1210297). The acetic anhydride serves as both a dehydrating agent and a cyclizing agent, leading to the formation of the oxazolone (B7731731) ring. The reaction proceeds through the formation of an intermediate 2-phenyl-5-oxazolone, which then undergoes condensation with the carbonyl compound at the C-4 position.

Numerous modifications to the classical method have been reported, focusing on alternative catalysts and energy sources to enhance reaction efficiency. These include the use of various metal salts, solid supports, microwave irradiation, and ultrasound assistance.

The Dakin-West Reaction

While the primary product of the Dakin-West reaction is an α-acylamino ketone, a 4-substituted-2-phenyloxazol-5(4H)-one is a key intermediate. This reaction involves the treatment of an α-amino acid with an acid anhydride in the presence of a base, typically pyridine. Under specific conditions, particularly with chloroacetic anhydride, the oxazolone intermediate can be isolated as the major product.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones, allowing for a comparison of different synthetic approaches.

Table 1: Comparison of Catalysts in the Erlenmeyer-Plöchl Synthesis of 4-Arylidene-2-phenyl-5(4H)-ones

| Entry | Aldehyde | Catalyst (mol%) | Conditions | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | Alum (10) | Reflux, Ethanol (B145695) | 60 | 95 | |

| 2 | 4-Methoxybenzaldehyde | Alum (10) | Reflux, Ethanol | 70 | 90 | |

| 3 | 4-Chlorobenzaldehyde | Alum (10) | Reflux, Ethanol | 60 | 90 | |

| 4 | Benzaldehyde | ZnO | N/A | N/A | High | |

| 5 | Benzaldehyde | Ca(OAc)₂ | Solvent-free | N/A | High | |

| 6 | Benzaldehyde | [bmIm]OH | Room Temp | 90 | 71 | |

| 7 | 4-Nitrobenzaldehyde | [bmIm]OH | Room Temp | 45 | 94 | |

| 8 | 4-Chlorobenzaldehyde | [bmIm]OH | Room Temp | 60 | 89 |

Table 2: Comparison of Synthesis Methods for 4-Benzylidene-2-phenyloxazol-5-one

| Entry | Method | Conditions | Time | Yield (%) | Reference |

| 1 | Conventional Heating | Ac₂O, NaOAc, 100°C | 2 h | 75 | |

| 2 | Mechanochemical Grinding | Glycine, Benzoyl Chloride, NaOAc, Ac₂O | 10 min | 95 | |

| 3 | Microwave Irradiation | Ac₂O, NaOAc, MW | 15 min | High | |

| 4 | Ultrasound Assistance | Fe₂O₃ nanoparticles | Short | Excellent | |

| 5 | Solvent-Free | Alum, 80-100°C | 1 h | 90 |

Experimental Protocols

Protocol 1: Classical Erlenmeyer-Plöchl Synthesis of 4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

This protocol describes a solvent-free synthesis heated in a water bath.

Materials:

-

p-Nitrobenzaldehyde (2.8 mmol)

-

Hippuric acid (2.8 mmol)

-

Sodium acetate (2.8 mmol)

-

Acetic anhydride (10.6 mmol)

Procedure:

-

In a flask, combine p-nitrobenzaldehyde, hippuric acid, sodium acetate, and acetic anhydride.

-

Carefully spread the mixture as a thin layer on the walls of the flask.

-

Heat the flask in a boiling water bath (100°C) for 15 minutes.

-

After cooling, the solid product is washed with cold water and then ethanol to afford the pure product.

This method can yield up to 97% of the desired product.

Protocol 2: Mechanochemical Multicomponent Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

This green chemistry approach is solvent-free and occurs at room temperature.

Materials:

-

Glycine (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Benzoyl chloride (1.0 mmol)

-

Fused sodium acetate (1.0 mmol)

-

Acetic anhydride (a few drops)

Procedure:

-

In a porcelain mortar, combine glycine, the aromatic aldehyde, benzoyl chloride, and fused sodium acetate.

-

Add a few drops of acetic anhydride to the mixture.

-

Grind the mixture with a pestle for the time specified for the particular aldehyde (typically a few minutes).

-

The reaction mixture will turn into a yellow solid.

-

Wash the solid product with cold water.

-

Recrystallize the product from ethanol to obtain the pure azlactone.

Protocol 3: Microwave-Assisted Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

This method significantly reduces reaction times.

Materials:

-

Hippuric acid (1.2 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Acetic anhydride (3.0 mmol)

-

Fused sodium acetate (1.5 mmol)

Procedure:

-

Combine hippuric acid, the aromatic aldehyde, acetic anhydride, and fused sodium acetate in a vessel suitable for microwave synthesis.

-

Irradiate the mixture in a microwave reactor at a specified temperature and time (e.g., 100°C for 15 minutes).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Add ethanol (e.g., 5 mL) and keep the mixture in a refrigerator (4°C) overnight.

-

Collect the precipitated product by filtration.

Mandatory Visualizations

Synthetic Workflows and Reaction Mechanisms

Caption: General experimental workflow for the synthesis, purification, and characterization of 4-substituted-2-phenyloxazol-5(4H)-ones.

Caption: Simplified mechanism of the Erlenmeyer-Plöchl reaction for the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones.

Biological Signaling Pathways

Many 4-substituted-2-phenyloxazol-5(4H)-ones exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Caption: Proposed mechanism of anticancer activity through the inhibition of the STAT3 signaling pathway by oxazolone derivatives.

Caption: Simplified pathway illustrating the anti-inflammatory effect of oxazolone derivatives through the inhibition of lipoxygenase.

Conclusion

The synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones is a well-established field with the Erlenmeyer-Plöchl reaction being the cornerstone. Modern advancements, including the use of novel catalysts and alternative energy sources like microwave and ultrasound, have significantly improved the efficiency and environmental friendliness of these synthetic routes. The diverse biological activities of these compounds, particularly in the realms of oncology and anti-inflammatory research, underscore their importance as privileged scaffolds in drug discovery. This guide provides the necessary technical information for researchers

The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis for Researchers and Drug Development Professionals

The Erlenmeyer-Plöchl reaction, a cornerstone of heterocyclic chemistry since the late 19th century, remains a highly relevant and versatile method for the synthesis of 5(4H)-oxazolones, also known as azlactones. These five-membered heterocyclic compounds are not only valuable intermediates in the synthesis of amino acids, peptides, and other complex organic molecules, but they also exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery and development.[1][2][3] This in-depth technical guide provides a thorough examination of the Erlenmeyer-Plöchl reaction, including its mechanism, detailed experimental protocols for classical and modern variations, extensive quantitative data, and insights into its application in medicinal chemistry.

The Core Reaction: Mechanism and Key Principles

The Erlenmeyer-Plöchl reaction involves the condensation of an N-acylglycine, most commonly hippuric acid (N-benzoylglycine), with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride (B1165640), and a base catalyst, traditionally sodium acetate (B1210297).[2] The reaction proceeds through the formation of a 2-phenyl-5(4H)-oxazolone intermediate from the cyclization of hippuric acid. This intermediate possesses acidic protons at the C-4 position, which allow it to undergo a Perkin-type condensation with the carbonyl compound to yield the final unsaturated 5(4H)-oxazolone.[2]

The general mechanism can be outlined as follows:

-

Formation of the Oxazolone (B7731731) Ring: Hippuric acid is first cyclized by acetic anhydride to form 2-phenyl-5(4H)-oxazolone.

-

Enolate Formation: The base (e.g., acetate) abstracts a proton from the C-4 position of the oxazolone, forming an enolate.

-

Aldol-type Condensation: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone.

-

Dehydration: The resulting aldol-type adduct undergoes dehydration to form the exocyclic double bond, yielding the final 4-arylidene-2-phenyl-5(4H)-oxazolone.

dot

Caption: General mechanism of the Erlenmeyer-Plöchl reaction.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 5(4H)-oxazolones, covering the classical approach and modern, more environmentally benign variations.

Classical Erlenmeyer-Plöchl Synthesis of (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one

This protocol represents the traditional method for the synthesis of azlactones.

Materials:

-

Hippuric acid

-

Anhydrous sodium acetate

-

Acetic anhydride

Procedure:

-

In a round-bottom flask, combine hippuric acid (1.0 eq), benzaldehyde (1.0-1.2 eq), and anhydrous sodium acetate (1.0-1.5 eq).

-

Add acetic anhydride (3.0-5.0 eq) to the mixture.

-

Heat the reaction mixture on a water bath or in an oil bath at 80-100 °C for 1-2 hours with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add ethanol to the reaction mixture to precipitate the product and quench the excess acetic anhydride.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol and then with water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the pure (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in shorter reaction times and under solvent-free conditions, aligning with the principles of green chemistry.

Materials:

-

Hippuric acid

-

Aromatic aldehyde

-

Anhydrous sodium acetate

-

Acetic anhydride

Procedure:

-

In a microwave-safe vessel, thoroughly mix hippuric acid (1.0 eq), the aromatic aldehyde (1.0 eq), anhydrous sodium acetate (1.0 eq), and a minimal amount of acetic anhydride (2-3 eq).

-

Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for 2-10 minutes. The reaction progress should be monitored carefully.

-

After completion, cool the vessel to room temperature.

-

Add ethanol to the solidified mixture and triturate to break up the solid.

-

Collect the product by vacuum filtration, wash with cold ethanol and water.

-

Recrystallize from an appropriate solvent to afford the pure product.

Ionic Liquid-Catalyzed Synthesis

The use of ionic liquids as both solvent and catalyst can offer advantages in terms of reaction rate and reusability of the catalytic system.

Materials:

-

Hippuric acid (e.g., 100 mg, 0.558 mmol)

-

Benzaldehyde (e.g., 71 mg, 0.669 mmol)

-

Acetic anhydride (e.g., 68 mg, 0.669 mmol)

-

1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) (e.g., 266 mg, 1.67 mmol)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Combine hippuric acid, benzaldehyde, and acetic anhydride in the ionic liquid [bmIm]OH in a reaction flask.[4]

-

Stir the mixture at room temperature for approximately 90 minutes.[4] Monitor the reaction by TLC.

-

Upon completion, add water (e.g., 5 ml) to the reaction mixture.[4]

-

Extract the product with ethyl acetate (e.g., 3 x 10 ml).[4]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[4]

-

Concentrate the solution under reduced pressure to obtain the crude product.[4]

-

Recrystallize the crude product from ethanol to yield the pure 4-benzylidene-2-phenyl-5(4H)-oxazolone.[4] The reported yield for this specific protocol is 71%.[4]

Quantitative Data on this compound Synthesis

The yield of the Erlenmeyer-Plöchl reaction is influenced by the nature of the aldehyde substituent, the reaction conditions, and the catalyst employed. The following tables summarize representative quantitative data from various studies.

Table 1: Synthesis of 4-Arylmethylidene-2-phenyl-5(4H)-oxazolones under Classical Conditions (Hippuric Acid, Acetic Anhydride, Sodium Acetate)

| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | 2 | 66-89 | [5] |

| 2 | 4-Chlorobenzaldehyde | 2 | 75 | [5] |

| 3 | 4-Nitrobenzaldehyde | 1 | 88 | [5] |

| 4 | 4-Methoxybenzaldehyde | 2 | 72 | [5] |

| 5 | 2,4-Dichlorobenzaldehyde | - | 66 | [5] |

| 6 | 3-Methoxy-4-hydroxybenzaldehyde | - | 86 | [5] |

| 7 | 4-(Trifluoromethyl)benzaldehyde | - | 92 | [5] |

Table 2: Microwave-Assisted Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

| Entry | Aldehyde | Catalyst/Support | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | Alumina | 2 | 78 | [6] |

| 2 | Butyraldehyde | Alumina | 2 | 72 | [6] |

| 3 | Isovaleraldehyde | Alumina | 2 | 68 | [6] |

| 4 | Cinnamaldehyde | Alumina | 2 | 75 | [6] |

Table 3: Synthesis of 4-Substituted-benzylidene-2-phenyl-5(4H)-oxazolones using Ionic Liquid [bmIm]OH

| Entry | Aldehyde | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | 90 | 71 | [4] |

| 2 | 4-Methylbenzaldehyde | 120 | 65 | [4] |

| 3 | 4-Chlorobenzaldehyde | 60 | 85 | [4] |

| 4 | 4-Nitrobenzaldehyde | 45 | 92 | [4] |

| 5 | 2-Nitrobenzaldehyde | 50 | 89 | [4] |

| 6 | 4-Hydroxybenzaldehyde | 150 | 60 | [4] |

Applications in Drug Development: 5(4H)-Oxazolones as Bioactive Molecules

The rigid, planar structure and diverse substitution possibilities of the this compound core make it a privileged scaffold in medicinal chemistry. These compounds have been reported to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[3][7][8]

Enzyme Inhibition: A Key Mechanism of Action

A significant area of research focuses on the development of 5(4H)-oxazolones as potent and selective enzyme inhibitors. Their mechanism of action often involves non-covalent interactions with the amino acid residues within the active site of the target enzyme.

Carbonic Anhydrase Inhibition: Certain this compound derivatives have been identified as inhibitors of human carbonic anhydrase VA (hCAVA), an enzyme implicated in metabolic syndromes like diabetes and obesity.[4][9] The inhibition is believed to occur through the interaction of the oxazolone scaffold with the zinc ion and surrounding amino acid residues in the enzyme's active site.

Acetylcholinesterase Inhibition: Derivatives of 5(4H)-oxazolones have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the regulation of cholinergic neurotransmission.[1] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Molecular docking studies have revealed that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE through a combination of hydrogen bonding and hydrophobic interactions.[1][10]

dot

Caption: Molecular interactions of a this compound inhibitor with an enzyme active site.

Conclusion

The Erlenmeyer-Plöchl reaction remains an indispensable tool for the synthesis of 5(4H)-oxazolones. Its robustness, coupled with modern advancements such as microwave-assisted and ionic liquid-catalyzed protocols, allows for the efficient and often environmentally friendly production of a vast library of these heterocyclic compounds. The demonstrated biological activities of 5(4H)-oxazolones, particularly as enzyme inhibitors, underscore their significant potential in the field of drug discovery and development. This guide provides researchers and scientists with the foundational knowledge and practical protocols necessary to explore the full potential of this classic and enduring reaction.

References

- 1. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 3. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and development of 5-(4H)-oxazolones as potential inhibitors of human carbonic anhydrase VA: towards therapeutic management of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. lupinepublishers.com [lupinepublishers.com]

chemical properties and reactivity of 5(4H)-oxazolone

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5(4H)-Oxazolone

Introduction

5(4H)-Oxazolones, commonly referred to as azlactones, are a significant class of five-membered heterocyclic compounds.[1][2] Structurally, they feature an oxazole (B20620) ring with a carbonyl group at the 5-position.[1] These entities are highly valued in organic synthesis, serving as versatile building blocks and intermediates for a wide array of more complex molecules, including non-proteinogenic α-amino acids, peptides, and various other heterocyclic systems.[2][3][4] Their utility stems from the multiple reactive sites within their structure, which allow for diverse chemical modifications.[3][5][6] The exocyclic double bond often present at the C-4 position in unsaturated derivatives further expands their reactivity, creating highly conjugated systems with applications in medicinal chemistry and materials science.[6][7] This guide provides a comprehensive overview of the s, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of the this compound core are summarized below. It is important to note that these properties, particularly spectroscopic data, will vary significantly based on the substituents at the C-2 and C-4 positions.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₃NO₂ | [8] |

| Molecular Weight | 85.06 g/mol | [8] |

| Topological Polar Surface Area | 38.7 Ų | [8] |

| Acidity (α-proton at C-4) | pKa ≈ 9 | [9][10] |

Spectroscopic Data

The spectroscopic characteristics are crucial for the identification and structural elucidation of this compound derivatives.

| Spectroscopic Technique | Characteristic Features | Reference |

| Infrared (IR) Spectroscopy | Strong C=O stretch: 1780–1820 cm⁻¹ (often split due to Fermi resonance).[5][11] C=N stretch: ~1660 cm⁻¹.[1] | [1][5][11] |

| ¹H-NMR Spectroscopy | Signals for protons on C-2 and C-4 substituents are highly dependent on the specific derivative. The vinyl proton in 4-arylidene derivatives typically appears around 7.1-7.2 ppm.[12][13] | [12][13] |

| ¹³C-NMR Spectroscopy | C5 (C=O): ~165.8 ppm. C2 (C=N): ~163.5 ppm. C4 (quaternary carbon of arylidene): ~133.2 ppm. | [14] |

Core Reactivity

The rich chemistry of 5(4H)-oxazolones is dictated by several key reactive sites: the acidic proton(s) at C-4, the electrophilic carbonyl carbon at C-5, and the C=N bond at C-2. Unsaturated derivatives also exhibit reactivity at the exocyclic C-4 double bond.[1][3][7]

Caption: Key reactivity pathways of the this compound core.

Reactions with Electrophiles at C-4

The protons at the C-4 position are notably acidic (pKa ≈ 9), a consequence of the formation of a resonance-stabilized aromatic oxazole enolate upon deprotonation.[3][9][10] This anion is a soft nucleophile that readily reacts with a variety of electrophiles. This reactivity is fundamental to the synthesis of α,α-disubstituted amino acids.

-

Alkylation and Aldol-type Reactions: The enolate reacts with alkyl halides and aldehydes/ketones.

-

Michael Additions: The enolate can participate in conjugate additions to α,β-unsaturated systems.

Reactions with Nucleophiles: Ring Opening

The most prevalent reaction of 5(4H)-oxazolones is the nucleophilic attack on the highly electrophilic carbonyl carbon (C-5).[1][5] This results in the fission of the acyl-oxygen bond (C5-O1), leading to a ring-opened product.[1] This pathway is a cornerstone for synthesizing α-amino acids and their derivatives.[5][6]

-

Hydrolysis: Reaction with water yields an N-acylamino acid.

-

Alcoholysis: Reaction with alcohols, often under catalytic conditions, produces N-acylamino acid esters. This forms the basis of dynamic kinetic resolution (DKR) for producing enantiomerically enriched amino acids.[9]

-

Aminolysis: Reaction with primary or secondary amines affords N-acylamino acid amides.[5]

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. rfppl.co.in [rfppl.co.in]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 8. This compound | C3H3NO2 | CID 12313817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Isomers and Nomenclature of Oxazolones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers and nomenclature of oxazolones, a critical class of five-membered heterocyclic compounds. With the molecular formula C₃H₃NO₂, oxazolones are integral synthons in the synthesis of a wide array of biologically active molecules, including amino acids, peptides, and various therapeutic agents.[1] Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, underscore their importance in medicinal chemistry and drug development.[1][2]

Structural Isomers of Oxazolone (B7731731)

Oxazolone exists in five distinct structural isomers, differentiated by the position of the carbonyl group (=O) and the location of the endocyclic double bond.[1][3] The classification of these isomers is fundamental to understanding their reactivity and chemical properties.

The five structural isomers are:

-

2(3H)-Oxazolone

-

2(5H)-Oxazolone

-

4(5H)-Oxazolone

-

5(2H)-Oxazolone

-

5(4H)-Oxazolone

These isomers can be broadly categorized into two main groups based on the position of the carbonyl group: those with the carbonyl at position 2, position 4, or position 5. Further differentiation arises from the placement of the double bond within the five-membered ring.[1]

Of these, the this compound scaffold is the most extensively studied and is often referred to by the common name "azlactone".[1][4] Azlactones are particularly significant as they are readily synthesized from N-acyl α-amino acids.[4]

Nomenclature of Oxazolones

The systematic naming of oxazolone isomers follows the Hantzsch-Widman nomenclature system, which is the IUPAC-recommended method for naming monocyclic heterocyclic compounds.[1] This system specifies the heteroatoms, ring size, and degree of saturation.

The key components of the Hantzsch-Widman name are:

-

Prefixes for Heteroatoms: "Oxa" for oxygen and "aza" for nitrogen.

-

Stem for Ring Size: A five-membered ring is indicated by the stem "-ole".

-

Suffix for Saturation: "-ine" for an unsaturated ring and "-olidine" for a saturated ring.

-

Indicated Hydrogen: The position of a saturated atom in an otherwise unsaturated ring is denoted by an italicized capital H preceded by a locant (e.g., 3H).

-

Carbonyl Group: The presence of a carbonyl group is indicated by the suffix "-one" with a locant.

Applying these rules, the systematic names for the five oxazolone isomers are derived as follows:

| Isomer | Systematic IUPAC Name |

| 2(3H)-Oxazolone | 1,3-oxazol-2(3H)-one |

| 2(5H)-Oxazolone | 1,3-oxazol-2(5H)-one |

| 4(5H)-Oxazolone | 1,3-oxazol-4(5H)-one |

| 5(2H)-Oxazolone | 1,3-oxazol-5(2H)-one |

| This compound | 1,3-oxazol-5(4H)-one |

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of Oxazolone Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2(3H)-Oxazolone | C₃H₃NO₂ | 85.06 | Data not available | Data not available |

| 2(5H)-Oxazolone | C₃H₃NO₂ | 85.06 | Data not available | Data not available |

| 4(5H)-Oxazolone | C₃H₃NO₂ | 85.06 | Data not available | Data not available |

| 5(2H)-Oxazolone | C₃H₃NO₂ | 85.06 | Data not available | Data not available |

| This compound | C₃H₃NO₂ | 85.06 | Data not available for unsubstituted | Data not available for unsubstituted |

Table 2: Spectroscopic Data of Oxazolone Isomers

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |

| 2(3H)-Oxazolone | Data not available | Data not available | Data not available | Data not available |

| 2(5H)-Oxazolone | Data not available | Data not available | Data not available | Data not available |

| 4(5H)-Oxazolone | Data not available | Data not available | Data not available | Data not available |

| 5(2H)-Oxazolone | Data not available | Data not available | Data not available | Data not available |

| This compound | Data for derivatives available[5][6] | Data for derivatives available[5] | C=O: 1792-1780 (often split due to Fermi resonance), C=N: ~1652[5][6] | M+ for derivatives reported[5][7] |

Note: The lack of comprehensive data for the unsubstituted parent isomers highlights an area for further fundamental research.

Experimental Protocols for Synthesis

The synthesis of oxazolones is a cornerstone of heterocyclic chemistry. While numerous methods exist for the preparation of substituted oxazolones, detailed protocols for the unsubstituted parent isomers are less common. The Erlenmeyer-Plöchl reaction remains a classic and widely used method for the synthesis of 4-substituted-2-phenyl-5(4H)-oxazolones.[8]

General Protocol for the Erlenmeyer-Plöchl Synthesis of 4-Substituted-2-phenyl-5(4H)-oxazolones

This protocol is adapted from established literature procedures.[8][9][10]

Materials:

-

Hippuric acid (N-benzoylglycine)

-

Aromatic aldehyde

-

Acetic anhydride (B1165640)

-

Anhydrous sodium acetate (B1210297)

Procedure:

-

A mixture of hippuric acid (1 equivalent), the desired aromatic aldehyde (1.1 equivalents), anhydrous sodium acetate (1.1 equivalents), and acetic anhydride (3 equivalents) is prepared in a round-bottom flask.

-

The mixture is heated, often on a water bath or oil bath, with constant stirring for a period ranging from 30 minutes to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and ethanol is added to precipitate the product.

-

The crude product is collected by filtration, washed with cold ethanol and then with hot water to remove unreacted starting materials and byproducts.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol or benzene.

Synthesis of Other Oxazolone Isomers

Detailed and readily accessible experimental protocols for the synthesis of the unsubstituted parent isomers other than this compound are not prevalent in the reviewed literature. The synthesis of substituted 2(3H)-benzoxazolones, which are related structures, has been reported, often involving the reaction of 2-aminophenols with urea (B33335) or other carbonyl sources.[11] The synthesis of various substituted 2-oxazolones has been achieved through palladium-catalyzed coupling reactions.[12] Further research into specialized synthetic literature is required to identify robust protocols for the unsubstituted parent heterocycles.

Conclusion

The structural diversity of oxazolones, with their five distinct isomers, provides a rich landscape for chemical exploration and drug design. A firm grasp of their systematic nomenclature is essential for clear communication and literature searching within this field. While the chemistry of 5(4H)-oxazolones (azlactones) is well-established, there remains a notable gap in the comprehensive characterization and synthetic accessibility of the other parent isomers. This guide serves as a foundational resource for researchers, highlighting both the current state of knowledge and the opportunities for future investigation into this versatile class of heterocyclic compounds. Further research dedicated to the synthesis and detailed characterization of all five parent oxazolone isomers would be a valuable contribution to the field of heterocyclic chemistry.

References

- 1. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Fluorescence Amplification of Unsaturated Oxazolones Using Palladium: Photophysical and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]

Tautomerism in Unsaturated 5(4H)-Oxazolones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated 5(4H)-oxazolones, also known as azlactones, are a pivotal class of five-membered heterocyclic compounds extensively utilized as intermediates in the synthesis of amino acids, peptides, and various pharmacologically active agents.[1][2][3][4][5] Their chemical reactivity and biological activity are intrinsically linked to their structural dynamics, particularly the phenomenon of tautomerism. This technical guide provides a comprehensive overview of the core principles of tautomerism in unsaturated 5(4H)-oxazolones, focusing on the predominant keto-enol equilibrium. It details experimental protocols for synthesis and characterization, presents available quantitative data, and outlines computational approaches for studying this equilibrium. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction to Tautomerism in Unsaturated 5(4H)-Oxazolones

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] Unsaturated 5(4H)-oxazolones, specifically 4-arylidene-2-substituted-5(4H)-oxazolones, primarily exhibit keto-enol tautomerism. The equilibrium involves the interconversion between the canonical 5(4H)-oxazolone form (keto form) and its isomeric 5-hydroxyoxazole form (enol form). While the keto form is generally more stable, the position of the equilibrium can be influenced by various factors, including the nature of substituents, solvent polarity, and temperature.[6][7] Understanding and controlling this tautomeric balance is crucial, as the different tautomers can exhibit distinct reactivity and biological properties.

The most common method for the synthesis of these compounds is the Erlenmeyer-Plochl reaction, which involves the condensation of an aromatic aldehyde with an N-acylglycine in the presence of acetic anhydride (B1165640) and a weak base.[1][4]

Tautomeric Forms and Equilibrium

The principal tautomeric equilibrium in unsaturated 5(4H)-oxazolones is between the keto and enol forms. Additionally, these structures can be represented by various resonance contributors.

Caption: Keto-enol tautomeric equilibrium in unsaturated 5(4H)-oxazolones.

Data Presentation: Tautomeric Equilibrium

Experimental quantitative data on the tautomeric equilibrium of a wide range of substituted 5(4H)-oxazolones is limited in the literature. However, computational studies provide valuable insights into the relative stabilities of the tautomers. The equilibrium constant (Keq) is defined as the ratio of the concentration of the enol form to the keto form. The Gibbs free energy change (ΔG°) for the tautomerization can be calculated from Keq using the equation: ΔG° = -RTln(Keq).

Table 1: Theoretical Relative Energies of Tautomers for an Isoxazolone Analog

Data adapted from a computational study on a related isoxazolone system, which serves as a model for understanding the energetic differences.[6]

| Substituent (R) | Solvent | Tautomer | Relative Energy (kcal/mol) |

| H | Chloroform | Keto | 0.00 |

| Enol | 6.68 | ||

| CH₃ | Chloroform | Keto | 0.00 |

| Enol | 6.68 | ||

| C₆H₅ | Chloroform | Keto | 0.00 |

| Enol | 6.68 | ||

| H | Ethanol | Keto | 0.00 |

| Enol | 6.67 | ||

| CH₃ | Ethanol | Keto | 0.00 |

| Enol | 6.68 | ||

| C₆H₅ | Ethanol | Keto | 0.00 |

| Enol | 6.68 | ||

| H | Water | Keto | 0.00 |

| Enol | 6.67 | ||

| CH₃ | Water | Keto | 0.00 |

| Enol | 6.67 | ||

| C₆H₅ | Water | Keto | 0.00 |

| Enol | 6.67 |

Note: The positive relative energy values for the enol form indicate that the keto form is computationally predicted to be more stable in this model system.[6] The solvent polarity shows a minor influence on the relative energies in this particular study.[6]

Experimental Protocols

Synthesis: Erlenmeyer-Plochl Reaction

This protocol describes the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones.[1][4]

Caption: General workflow for the Erlenmeyer-Plochl synthesis of oxazolones.

Detailed Protocol:

-

Combine equimolar amounts of hippuric acid and the desired aromatic aldehyde with a stoichiometric amount of fused sodium acetate.

-

Add acetic anhydride as the dehydrating agent (typically in excess).

-

Heat the mixture with stirring, for example, at 100 °C for 1 to 4 hours.[8]

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from an appropriate solvent, such as ethanol.

-

Characterize the final product using techniques like IR, NMR, and mass spectrometry.[1]

Spectroscopic Analysis of Tautomerism

1H NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The keto and enol forms will have distinct proton signals. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.

Protocol for Quantitative 1H NMR Analysis:

-

Sample Preparation: Prepare a solution of the oxazolone (B7731731) derivative in a deuterated solvent of interest at a known concentration.

-

Data Acquisition:

-

Acquire a 1H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 value is recommended.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Carefully phase and baseline correct the spectrum.

-

Identify the characteristic signals for the keto and enol tautomers. For example, the vinylic proton of the 4-arylidene group in the keto form will have a different chemical shift compared to any unique protons in the enol form.

-

Integrate the well-resolved signals corresponding to each tautomer.

-

Calculate the mole fraction (X) of each tautomer:

-

Xketo = (Integralketo / nketo) / [(Integralketo / nketo) + (Integralenol / nenol)]

-

Xenol = (Integralenol / nenol) / [(Integralketo / nketo) + (Integralenol / nenol)] (where n is the number of protons giving rise to the integrated signal).

-

-

Calculate the equilibrium constant: Keq = Xenol / Xketo.

-

Table 2: Characteristic Spectroscopic Data for 4-Benzylidene-2-phenyl-5(4H)-one (Keto Form)

| Technique | Characteristic Signal |

| IR (KBr, cm⁻¹) | ~1790, 1770 (C=O, often split due to Fermi resonance), ~1650 (C=N)[1] |

| ¹H NMR (CDCl₃, δ ppm) | ~7.2-8.2 (aromatic and vinylic protons) |

| ¹³C NMR (CDCl₃, δ ppm) | ~165 (C=O), ~162 (C=N), ~130-135 (vinylic carbon) |

The keto and enol tautomers have different chromophoric systems and will therefore exhibit distinct UV-Vis absorption spectra. This difference can be exploited for quantitative analysis.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare solutions of the oxazolone derivative in various solvents of interest at a concentration that gives absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the keto and enol forms. This may require deconvolution of overlapping spectra if the bands are not well-resolved.

-

The ratio of the tautomers can be estimated from the relative intensities of their characteristic absorption bands, although this requires knowledge of the molar absorptivity (ε) of each tautomer.

-

IR spectroscopy is useful for identifying the functional groups present in each tautomer. The keto form is characterized by a strong carbonyl (C=O) stretching vibration, while the enol form will show a hydroxyl (O-H) stretch and a carbon-carbon double bond (C=C) stretch.

Characteristic IR Frequencies (cm⁻¹):

-

Keto Form:

-

C=O stretch: ~1770 - 1800 (often a doublet due to Fermi resonance)[1]

-

C=N stretch: ~1650

-

-

Enol Form:

-

O-H stretch: ~3200 - 3600 (broad)

-

C=C stretch: ~1640

-

Computational Chemistry Protocol

Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities and electronic properties of tautomers.

Caption: A typical workflow for DFT calculations of tautomeric equilibria.

Detailed Protocol:

-

Structure Building: Construct the 3D structures of the keto and enol tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[6]

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).

-

Solvent Effects: To model the system in solution, perform single-point energy calculations or re-optimize the geometries using a continuum solvation model such as the Polarizable Continuum Model (PCM).[6]

-

Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the desired phase (gas or solution).

-

Equilibrium Constant Calculation:

-

Calculate the difference in Gibbs free energy: ΔG = Genol - Gketo.

-

Calculate the theoretical equilibrium constant: Keq = exp(-ΔG / RT).

-

Conclusion

The tautomerism of unsaturated 5(4H)-oxazolones is a critical aspect of their chemistry that influences their reactivity and potential as scaffolds in drug discovery. While the keto form is generally favored, the equilibrium is dynamic and can be influenced by substituents and the solvent environment. This guide has provided a framework for understanding and investigating this phenomenon through detailed synthesis and analytical protocols, alongside computational methods. Further experimental studies to generate a comprehensive quantitative database of tautomeric equilibria for a diverse range of substituted oxazolones would be highly valuable to the scientific community, enabling more precise structure-activity relationship studies and the rational design of new therapeutic agents.

References

- 1. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. scispace.com [scispace.com]

- 7. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. scilit.com [scilit.com]

The Chemistry and Biology of Oxazolones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, synthesis, and biological significance of oxazolone (B7731731) compounds. From their initial discovery in the late 19th century to their current applications in immunology and oncology, oxazolones have proven to be a versatile class of heterocyclic compounds. This document details the seminal Erlenmeyer-Plöchl synthesis, presents key quantitative data, and explores the intricate signaling pathways modulated by these molecules.

A Historical Overview: From Synthesis to Biological Significance

The journey of oxazolone compounds began in the 1880s with the pioneering work of Plöchl and Erlenmeyer. In 1883, Plöchl first reported the synthesis of an oxazolone through the condensation of benzaldehyde (B42025) with hippuric acid in the presence of acetic anhydride (B1165640).[1] A decade later, in 1893, Emil Erlenmeyer elucidated the correct structure of these compounds, leading to the eponymous Erlenmeyer-Plöchl azlactone synthesis.[2] This reaction remains a cornerstone of oxazolone chemistry, providing a straightforward method for the preparation of a wide array of derivatives.

Initially, the primary interest in oxazolones was as intermediates in the synthesis of amino acids.[2] However, their utility expanded significantly with the discovery of their potent biological activities. A pivotal moment in the history of oxazolones was the recognition of their ability to act as haptens, small molecules that can elicit an immune response when attached to a larger carrier protein.[3][4] This property has made oxazolones invaluable tools in immunology for studying contact hypersensitivity and other immune phenomena.[5][6][7][8][9][10]

In recent decades, research has unveiled a broad spectrum of pharmacological activities associated with oxazolone derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12] This has propelled oxazolones into the forefront of drug discovery and development, with researchers actively exploring their potential as therapeutic agents.

The Erlenmeyer-Plöchl Azlactone Synthesis: A Detailed Protocol

The Erlenmeyer-Plöchl reaction is the most common method for synthesizing unsaturated oxazolones. It involves the condensation of an N-acylglycine (often hippuric acid) with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate (B1210297).[1][2][13]

General Experimental Protocol

The following is a generalized procedure for the synthesis of 4-benzylidene-2-phenyloxazol-5(4H)-one, a common oxazolone derivative. Variations in reactants, catalysts, and conditions can be employed to synthesize a diverse library of oxazolone compounds.

Materials:

-

Hippuric acid

-

Benzaldehyde (or other aromatic/aliphatic aldehyde)

-

Acetic anhydride

-

Anhydrous sodium acetate (or other base/catalyst)

-

Ethanol (B145695) (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Beaker

-

Buchner funnel and filter paper

-

Melting point apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of hippuric acid and the desired aldehyde.

-

Add a slight molar excess of anhydrous sodium acetate (approximately 1.2 equivalents) and a larger excess of acetic anhydride (approximately 3 equivalents).

-

Attach a reflux condenser and heat the mixture gently in a water bath or with a heating mantle to approximately 80-100°C.[14][15] The reaction is typically heated for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[13]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully add cold ethanol to the reaction mixture to precipitate the oxazolone product and to quench the excess acetic anhydride.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water and then with a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure oxazolone derivative.[13]

-

Dry the purified crystals and determine the melting point and yield. The structure can be confirmed by spectroscopic methods such as IR and NMR.

Reaction Workflow

Caption: Workflow for the Erlenmeyer-Plöchl synthesis of oxazolones.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of oxazolone compounds synthesized via the Erlenmeyer-Plöchl reaction and their biological activities.

Synthesis Yields of Substituted Oxazolones

| R Group (at C2) | Ar Group (at C4-benzylidene) | Catalyst/Conditions | Yield (%) | Reference |

| Phenyl | Phenyl | Ac₂O, NaOAc | 92 | [14] |

| Phenyl | 4-Methoxy-phenyl | Ac₂O, NaOAc | 91 | [14] |

| Phenyl | 4-Chloro-phenyl | Ac₂O, NaOAc | 86 | [14] |

| Phenyl | 4-Bromo-phenyl | Ac₂O, NaOAc | 89 | [14] |

| Phenyl | 4-Nitro-phenyl | Ac₂O, NaOAc | 97 | [15] |

| Phenyl | Phenyl | [bmIm]OH, Ac₂O, RT | 71 | [13] |

Spectroscopic Data for 4-Benzylidene-2-phenyloxazol-5(4H)-one

| Spectroscopic Technique | Characteristic Peaks | Reference |

| IR (KBr, cm⁻¹) | 1790 (C=O, lactone), 1650 (C=N), 1550 (C=C) | [14] |

| ¹H NMR (CDCl₃, δ ppm) | 8.22-8.18 (m, 4H, Ar-H), 7.65-7.55 (m, 3H, Ar-H), 7.52-7.45 (m, 3H, Ar-H), 7.29 (s, 1H, =CH) | [13][14] |

| ¹³C NMR (CDCl₃, δ ppm) | 167.66, 163.97, 146.52, 139.86, 137.47, 133.95, 133.74, 132.30, 130.04, 129.49, 129.29, 129.20, 128.73, 127.85, 127.48, 124.31 | [16] |

Anticancer Activity of Oxazolone Derivatives (IC₅₀ Values)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4-(4-Fluorobenzylidene)-2-(phenyl)oxazol-5(4H)-one | A549 (Lung) | 25 µg/ml | [17] |

| Oxazolone-based sulfonamide 9a | MCF-7 (Breast) | 1.8 ± 0.1 | [11] |

| Oxazolone-based sulfonamide 9b | MCF-7 (Breast) | 1.1 ± 0.1 | [11] |

| Oxazolone-based sulfonamide 9f | A549 (Lung) | 2.5 ± 0.2 | [11] |

| Oxazolone-based sulfonamide 9k | HCT-116 (Colon) | 3.2 ± 0.3 | [11] |

| Oxazolomycin A | Various | Varies | [18] |

Signaling Pathways Modulated by Oxazolone Compounds

Oxazolone derivatives exert their biological effects by modulating various intracellular signaling pathways. Their anticancer and anti-inflammatory activities are of particular interest to researchers.

Anticancer Mechanisms

Oxazolones have been shown to interfere with cancer cell proliferation and survival through multiple mechanisms, including the inhibition of key signaling proteins and the disruption of cellular processes.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting tumor growth and survival. Some oxazolone derivatives have been identified as inhibitors of the STAT3 signaling pathway.

Caption: Oxazolone-mediated inhibition of the STAT3 signaling pathway.

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division. Several anticancer drugs target tubulin polymerization. Certain oxazolone derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.

Caption: Inhibition of tubulin polymerization by oxazolone derivatives.

Anti-inflammatory Mechanisms

Oxazolone is widely used as a hapten to induce experimental models of Th2-mediated inflammation, such as contact hypersensitivity and inflammatory bowel disease.[7] This has allowed for the elucidation of the signaling pathways involved in these conditions and the identification of potential therapeutic targets.

In oxazolone-induced inflammation, antigen-presenting cells (APCs) present the hapten to naive T helper cells, leading to their differentiation into Th2 cells. These Th2 cells produce cytokines such as IL-4 and IL-13, which activate downstream signaling pathways, including the STAT6 pathway, resulting in inflammation.

References

- 1. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Fine-specificity of the immune response to oxazolones. II. Cytolytic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The induction of oxazolone-specific T suppressor afferent cells in mice by hapten-modified isologous IgG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxazolone-Induced Colitis as a Model of Th2 Immune Responses in the Intestinal Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Oxazolone-Induced Contact Hypersensitivity Reduces Lymphatic Drainage but Enhances the Induction of Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contact Hypersensitivity to Oxazolone Provokes Vulvar Mechanical Hyperalgesia in Mice | PLOS One [journals.plos.org]

- 11. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Skin microbiota of oxazolone-induced contact hypersensitivity mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 16. turkjps.org [turkjps.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Comprehensive Guide to the Spectroscopic Characterization of 5(4H)-Oxazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize 5(4H)-oxazolone derivatives, a class of heterocyclic compounds with significant applications in organic synthesis and medicinal chemistry.[1][2][3] The versatility of the oxazolone (B7731731) ring allows for numerous chemical modifications, making it a valuable scaffold in drug discovery.[1][3] Accurate structural elucidation through spectroscopic methods is paramount for advancing research and development in this area.

Core Spectroscopic Techniques

The structural characterization of this compound derivatives relies on a combination of spectroscopic methods, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

IR spectroscopy is a fundamental technique for identifying the key functional groups present in this compound derivatives. The most diagnostic absorptions are those corresponding to the carbonyl (C=O) and azomethine (C=N) stretching vibrations.

A notable feature in the IR spectra of many 5(4H)-oxazolones is the splitting of the carbonyl absorption band.[4] This phenomenon, known as Fermi resonance, results from the interaction between the fundamental carbonyl stretching vibration and an overtone of another vibration, often an in-plane scissoring deformation of an aromatic substituent like a furan (B31954) ring.[4]

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Notes |

| Carbonyl (C=O) | 1755 - 1820 | Often appears as a split or double absorption band due to Fermi resonance.[1][2][4][5] |

| Azomethine (C=N) | 1652 - 1660 | Characteristic of the oxazolone ring.[2][5][6] |

| Olefinic C-H (=C-H) | 3123 - 3190 | Stretching vibration for the exocyclic double bond.[5] |

| Aromatic C-H (Ar-H) | 3050 - 3075 | Stretching vibration.[5] |

| Aromatic C=C | 1511 - 1600 | Stretching vibrations within the aromatic rings.[5] |

| C-O Stretch | ~1280 | Associated with the ester-like linkage in the ring.[5] |

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for the unambiguous structural assignment of this compound derivatives.

-

¹H NMR Spectroscopy: The proton NMR spectrum is particularly useful for identifying the olefinic proton of the exocyclic double bond at the 4-position, which typically appears as a singlet in the downfield region. The signals for aromatic protons can be complex, often appearing as multiplets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is diagnostic for the carbonyl carbon and the C=N carbon of the oxazolone ring, which resonate at characteristic downfield chemical shifts.

Table 2: Characteristic ¹H NMR Chemical Shifts for this compound Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Notes |

| Olefinic (=CH-) | 5.83 - 8.90 | The exact position depends on the substituents on the exocyclic aromatic ring.[1][5] |

| Aromatic (Ar-H) | 6.54 - 8.10 | Typically appear as multiplets in this region.[5] |

| Methyl (CH₃) | ~3.84 | For derivatives with a methyl group at the 2-position.[6] |

Table 3: Characteristic ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 166.79 - 191.21 | The carbonyl carbon of the oxazolone ring.[7] |

| Azomethine (C=N) | ~162.95 | The C=N carbon of the oxazolone ring.[7] |

| Olefinic (=CH-) | 124.99 - 134.47 | The exocyclic olefinic carbon.[7] |

| Aromatic (Ar-C) | 125.20 - 133.60 | Aromatic carbons from various substituents.[7] |

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated systems of this compound derivatives. The absorption maxima (λ_max) are typically observed in the UV region and correspond to π–π* transitions. The position of λ_max can be influenced by the nature and substitution pattern of the aromatic rings attached to the oxazolone core.[8][9]

Table 4: Typical UV-Vis Absorption Data for this compound Derivatives

| Compound Type | λ_max Range (nm) | Transition Type |

| 4-Aryliden-5(4H)-oxazolones | 381 - 464 | π–π* |

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound derivatives. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques. In ESI-MS, protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are often observed.[1]

Table 5: Common Ions Observed in Mass Spectrometry of this compound Derivatives

| Ion | Description |

| [M]⁺ | Molecular ion (typically in EI-MS) |

| [M+H]⁺ | Protonated molecular ion (typically in ESI-MS)[1] |

| [M+Na]⁺ | Sodium adduct of the molecular ion (typically in ESI-MS)[1] |

| [M+K]⁺ | Potassium adduct of the molecular ion (typically in ESI-MS)[1] |

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality spectroscopic data. Below are generalized protocols for the key techniques.

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, the Attenuated Total Reflectance (ATR) technique can be used by placing the sample directly on the ATR crystal.

-

Data Acquisition:

-

Place the prepared sample in the IR spectrometer.

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify characteristic absorption bands and compare them with known values from the literature.

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are used.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Analyze chemical shifts, coupling constants, and multiplicities to elucidate the structure.

-

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, dichloromethane) with a concentration typically in the range of 10⁻⁴ to 10⁻⁵ M.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Record a baseline spectrum with the blank.

-

Measure the absorbance of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

-

Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL. A small amount of formic acid may be added to promote protonation.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.

-

Acquire the mass spectrum in the desired mass range.

-

-

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺) and analyze the fragmentation pattern if MS/MS data is acquired.

Visualizations of Key Processes

Diagrams illustrating the synthesis and characterization workflow can provide a clear overview for researchers.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Caption: Simplified schematic of the Erlenmeyer-Plöchl synthesis of 4-arylidene-5(4H)-oxazolones.

References

- 1. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. ijresm.com [ijresm.com]

- 8. Fluorescent Orthopalladated Complexes of 4-Aryliden-5(4H)-oxazolones from the Kaede Protein: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Stability and Storage of 5(4H)-Oxazolones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 5(4H)-oxazolones, a critical class of heterocyclic compounds utilized as intermediates in the synthesis of amino acids, peptides, and various pharmacologically active agents. Due to their inherent reactivity, understanding the factors that govern their stability is paramount for ensuring the integrity, efficacy, and safety of resulting products.

Core Stability Profile

5(4H)-oxazolones are characterized by a strained five-membered ring containing reactive sites that render them susceptible to degradation. The primary degradation pathway is hydrolysis, leading to ring-opening and the formation of the corresponding α-acylaminoacrylic acids or their derivatives.[1][2] The stability of these compounds is significantly influenced by several factors, including pH, temperature, moisture, and the nature of substituents on the oxazolone (B7731731) ring.

Key Factors Influencing Stability:

-

Moisture and pH: 5(4H)-oxazolones are highly sensitive to moisture and undergo hydrolysis under both neutral and basic conditions.[1][2] The reaction is catalyzed by hydroxide (B78521) ions and general buffers.[1][2] The proton at the C-4 position is acidic (pKa ≈ 9), facilitating racemization through the formation of a planar, aromatic oxazole (B20620) enol intermediate, particularly under basic conditions.[3]

-

Temperature: While simple 5(4H)-oxazolones exhibit stability at moderate temperatures, elevated temperatures accelerate degradation rates.[3] High-temperature conditions (e.g., 180°C) can induce thermal rearrangement to oxazoles, especially in derivatives with aryl substituents at the C-4 position, which can destabilize the ring.[3]

-

Substituents: The electronic and steric properties of substituents at the C-2 and C-4 positions play a crucial role. Electron-withdrawing groups can influence reactivity, while bulky substituents may sterically hinder nucleophilic attack at the carbonyl group.[4]

-

Oxidation and Photolysis: As with many complex organic molecules, 5(4H)-oxazolones can be susceptible to oxidative and photolytic degradation, necessitating protection from oxygen and light, particularly during long-term storage.[5][6]

Quantitative Stability Data

Kinetic studies on the hydrolysis of various 5(4H)-oxazolone derivatives provide quantitative insights into their relative stability. The rate of degradation is typically determined by monitoring the disappearance of the oxazolone or the appearance of the hydrolysis product using spectrophotometric or chromatographic techniques.

Below is a summary of kinetic data for the hydrolysis of selected 5(4H)-oxazolones.

| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |

| 4-Benzyl-2-phenyl-5(4H)-oxazolone | pH 7.8 (Water, 0.1M KCl, 1% MeCN) | 1.1 x 10⁻³ s⁻¹ (Hydrolysis) | ~10.5 min | [1][2] |

| 4-Methyl-2-phenyl-5(4H)-oxazolone | pH 7.8 (Water, 0.1M KCl, 1% MeCN) | 1.9 x 10⁻³ s⁻¹ (Hydrolysis) | ~6.1 min | [1][2] |

| 4-Benzyl-2-methyl-5(4H)-oxazolone | pH 11.0 (Water, 0.1M KCl, 1% MeCN) | 0.93 M⁻¹s⁻¹ (OH⁻ catalyzed) | Not directly stated | [1][2] |

Note: The data is extracted and interpreted from kinetic studies. Half-life is calculated as ln(2)/k for first-order reactions. The hydroxide-catalyzed rate is second-order.

Degradation Pathways and Mechanisms

The principal degradation route for 5(4H)-oxazolones in aqueous media is through hydrolytic cleavage of the ester bond, followed by tautomerization. A minor pathway involving the addition of water to the C=N double bond has also been proposed.[1][2]

Caption: Primary degradation pathways for 5(4H)-oxazolones.

Recommended Storage Conditions

To ensure the long-term integrity of 5(4H)-oxazolones, particularly for use as reference standards or in drug development, the following storage conditions are recommended:

-

Temperature: Store at low temperatures, ideally at -20°C or -80°C for long-term storage.[7]

-

Atmosphere: For compounds sensitive to oxidation or moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Light: Protect from light by using amber vials or storing containers in the dark.

-

Form: Store as a dry, solid powder whenever possible. Avoid storing in solution, especially in protic or aqueous solvents. If a stock solution is necessary, use a dry, aprotic solvent (e.g., anhydrous acetonitrile (B52724) or DMSO), aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C.[5]

-

Container: Use tightly sealed containers to prevent moisture ingress.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a this compound and developing stability-indicating analytical methods.[6][8][9] This protocol is based on general principles outlined in ICH guidelines.[6][10]

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound in a suitable solvent (e.g., acetonitrile).

-

Preparation of Stress Samples: Dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.

-

Acid Hydrolysis: Use 0.1 M HCl.

-

Base Hydrolysis: Use 0.1 M NaOH.

-

Oxidation: Use 3% H₂O₂.

-

Thermal Stress: Use a 50:50 mixture of acetonitrile and water.

-

Photolytic Stress: Expose the solution (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter).

-

Control Sample: Use a 50:50 mixture of acetonitrile and water, protected from light.

-

-

Incubation:

-

Time Points: Collect samples at predetermined intervals (e.g., 0, 2, 8, and 24 hours).[5] The duration may be extended if no significant degradation is observed. Aim for 5-20% degradation.[9]

-

Sample Quenching:

-

Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to stop the reaction before analysis.[5]

-

-

Analysis:

Caption: Experimental workflow for a forced degradation study.

Protocol for Kinetic Analysis of Hydrolysis

Objective: To determine the rate constant and half-life of a this compound under specific pH and temperature conditions.

Methodology:

-

Buffer Preparation: Prepare aqueous buffers of the desired pH (e.g., phosphate, borate) and maintain a constant ionic strength using a salt like KCl (e.g., 0.1 M).[1]

-

Temperature Control: Perform all experiments in a thermostatically controlled cell holder of a UV-Vis spectrophotometer to maintain a constant temperature.

-

Reaction Initiation:

-

Prepare a concentrated stock solution of the this compound in a dry organic solvent (e.g., acetonitrile).

-

Initiate the reaction by injecting a small aliquot of the stock solution into the pre-heated buffer in the cuvette. The final concentration of the organic solvent should be low (e.g., 1%) to minimize its effect on the reaction.[1]

-

-

Data Acquisition:

-

Monitor the reaction by recording the change in absorbance over time at a wavelength where the oxazolone and its hydrolysis product have significantly different absorption. The disappearance of the oxazolone is often monitored in the UV range.

-

-

Data Analysis:

-

The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t).

-

The half-life (t½) is calculated from the rate constant using the equation: t½ = ln(2) / k_obs.

-

By performing the experiment at various buffer concentrations, the contributions of water-catalyzed and buffer-catalyzed pathways can be elucidated.[1][2]

-

Conclusion

The chemical stability of 5(4H)-oxazolones is a critical consideration for their application in research and development. These compounds are primarily susceptible to hydrolytic ring-opening, a process accelerated by basic conditions, elevated temperatures, and the presence of moisture. Proper handling and storage—specifically, under cold, dry, and dark conditions—are essential to maintain their purity and reactivity. The provided protocols for forced degradation and kinetic studies offer a framework for systematically evaluating the stability of novel oxazolone derivatives, ensuring the generation of reliable data for formulation development, shelf-life determination, and regulatory submissions.

References

- 1. Kinetics of racemization and hydrolysis of oxazol-5(4H)-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Kinetics of racemization and hydrolysis of oxazol-5(4H)-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. benchchem.com [benchchem.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. benchchem.com [benchchem.com]

- 8. biomedres.us [biomedres.us]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Separation of this compound, 2,2’-(1,4-phenylene)bis[4-[(4-methoxyphenyl)methylene]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 13. chromatographyonline.com [chromatographyonline.com]

5(4H)-Oxazolone: A Versatile Precursor for Amino Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction